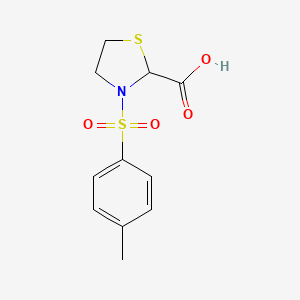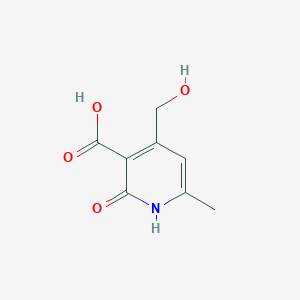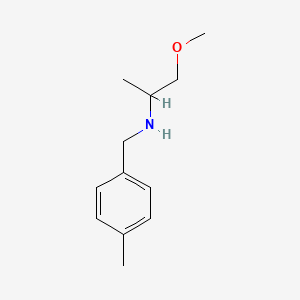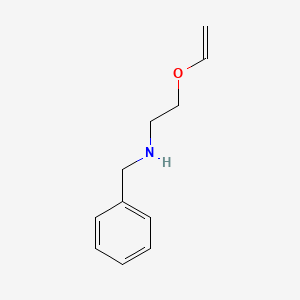
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, also known as 1-HEPT, is an organic compound which has a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. It has been used in numerous scientific studies, such as in the synthesis of peptides, the study of enzyme activity, and the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its inhibition can have significant effects on energy metabolism.
Mode of Action
Compounds with similar structures have been found to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction inhibits the enzyme’s activity, which can be beneficial in managing conditions like diabetes. Additionally, this compound interacts with other proteins and biomolecules, influencing various metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like α-glucosidase, inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with the enzyme’s natural substrate. Additionally, this compound can activate or inhibit other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and proteins, affecting cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with α-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels . Additionally, the compound may influence other metabolic pathways, such as lipid and protein metabolism, through its interactions with specific enzymes and proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via amino acid transporters and distributed to various organelles, such as the endoplasmic reticulum and mitochondria . This distribution affects the compound’s activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQJPIYJQWDWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389648 |
Source


|
| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89225-43-4 |
Source


|
| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)


![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)



![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)
![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)


